

Handling and safety precautions for N-(tert-Butoxycarbonyl)-2-bromoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(tert-Butoxycarbonyl)-2-bromoaniline**

Cat. No.: **B1336153**

[Get Quote](#)

Application Notes and Protocols: N-(tert-Butoxycarbonyl)-2-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive handling and safety information for **N-(tert-Butoxycarbonyl)-2-bromoaniline** (CAS No. 78839-75-5), a key building block in organic synthesis, particularly in the development of pharmaceuticals. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl (2-bromophenyl)carbamate, is a white to off-white solid. Its Boc-protected amino group and ortho-bromine atom make it a versatile reagent for various cross-coupling reactions and further functionalization.

Table 1: Physical and Chemical Properties of **N-(tert-Butoxycarbonyl)-2-bromoaniline**

Property	Value	Reference(s)
CAS Number	78839-75-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	[1] [2]
Molecular Weight	272.14 g/mol	[1] [2] [3]
Appearance	White to off-white solid	
Boiling Point	110 °C at 0.3 mmHg	[3] [4]
Melting Point	52-54 °C	[5]
Density	1.342 g/mL at 25 °C	[3] [4]
Flash Point	110 °C (230 °F) - closed cup	[3] [4]
Refractive Index	n _{20/D} 1.54	[3] [4]

Safety and Handling

2.1 Hazard Identification

N-(tert-Butoxycarbonyl)-2-bromoaniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[\[5\]](#) It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Signal Word: Warning[\[3\]](#)[\[4\]](#)

Hazard Statements:

- H302: Harmful if swallowed.[\[5\]](#)
- H312: Harmful in contact with skin.[\[5\]](#)
- H315: Causes skin irritation.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- H332: Harmful if inhaled.[\[5\]](#)

- H335: May cause respiratory irritation.[3][4][6]

2.2 Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

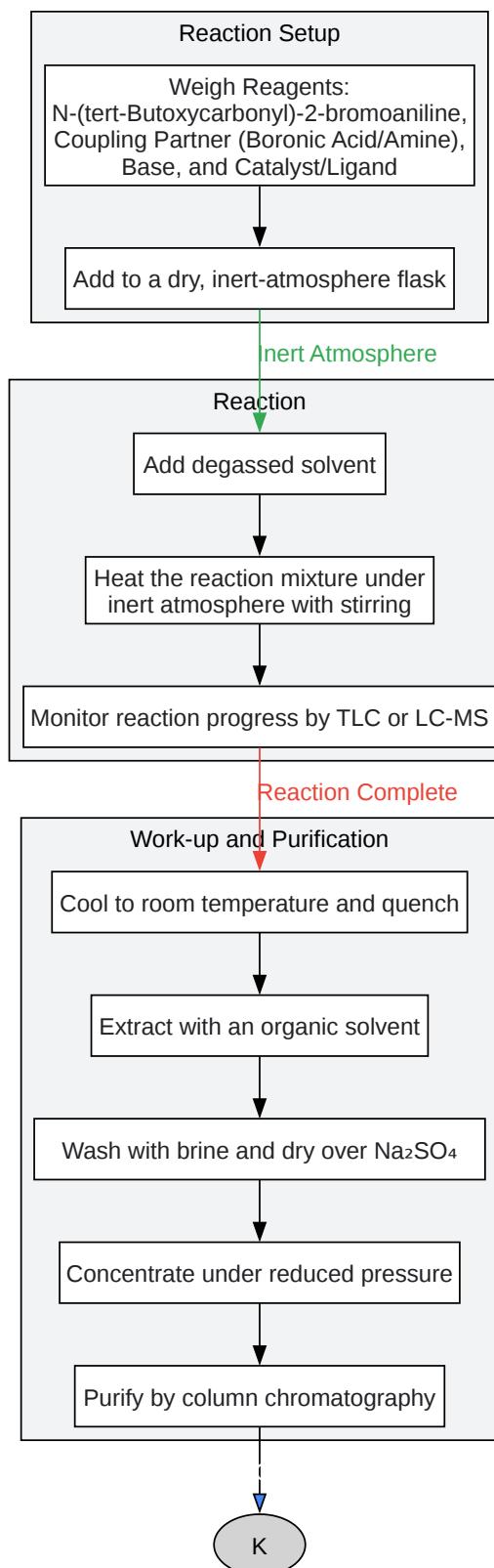
- Eye Protection: Chemical safety goggles or a face shield.[3][7]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3][7]
- Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]
- Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid form, to avoid inhalation of dust.[3][7]

2.3 Handling and Storage

- Handling:
 - Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
 - Avoid generating dust.[8]
 - Avoid contact with skin, eyes, and clothing.[9][10]
 - Do not breathe dust.[8][9]
 - Wash hands thoroughly after handling.[5][8][9]
 - Keep away from incompatible materials such as strong oxidizing agents and strong acids. [9][10]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]
 - Keep away from heat and sources of ignition.[7][10]

- The compound may be light-sensitive and air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8]

First Aid Measures


- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][6]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[5][6]

Experimental Protocols

N-(tert-Butoxycarbonyl)-2-bromoaniline is a valuable precursor in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, and in deprotection to yield the free amine.

4.1 General Workflow for a Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, involving **N-(tert-Butoxycarbonyl)-2-bromoaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

4.2 Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **N-(tert-Butoxycarbonyl)-2-bromoaniline** with an arylboronic acid to form a C-C bond.

- Materials:

- **N-(tert-Butoxycarbonyl)-2-bromoaniline** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

- Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **N-(tert-Butoxycarbonyl)-2-bromoaniline**, the arylboronic acid, the base, and the palladium catalyst.
- Add the anhydrous, degassed solvent via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected biaryl compound.

4.3 Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of **N-(tert-Butoxycarbonyl)-2-bromoaniline** with a primary or secondary amine.

- Materials:

- **N-(tert-Butoxycarbonyl)-2-bromoaniline** (1.0 equiv)
- Amine (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-3 mol%)
- Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
- Strong, non-nucleophilic base (e.g., NaOtBu or Cs_2CO_3 , 1.5-2.5 equiv)
- Anhydrous, degassed solvent (e.g., toluene or dioxane)

- Procedure:

- In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
- Add **N-(tert-Butoxycarbonyl)-2-bromoaniline** and the amine.
- Add the anhydrous, degassed solvent.
- Seal the flask and heat the mixture to 80-120 °C with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by silica gel column chromatography to obtain the desired N-Boc-protected diarylamine.

4.4 Protocol for Boc Deprotection

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free aniline, a common subsequent step in a synthetic sequence.

- Materials:
 - N-Boc protected aniline derivative
 - Strong acid (e.g., trifluoroacetic acid (TFA) or 4M HCl in dioxane)
 - Anhydrous solvent (e.g., dichloromethane (DCM) or dioxane)
- Procedure:
 - Dissolve the N-Boc protected compound in the anhydrous solvent in a round-bottom flask.
 - Add the strong acid (e.g., 20-50% v/v TFA in DCM, or an excess of 4M HCl in dioxane) to the solution at room temperature.
 - Stir the reaction mixture for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
 - Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
 - To obtain the free amine from its salt, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base (e.g., NaHCO_3 or Na_2CO_3) until the aqueous layer is basic.
 - Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to yield the deprotected aniline.

Disclaimer

The information provided in these application notes is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All users should be familiar with the safety and handling precautions outlined in the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipro.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Handling and safety precautions for N-(tert-Butoxycarbonyl)-2-bromoaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336153#handling-and-safety-precautions-for-n-tert-butoxycarbonyl-2-bromoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com